molecular formula C20H22FN3S2 B3006107 (4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione CAS No. 877818-38-7

(4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione

Cat. No.: B3006107
CAS No.: 877818-38-7
M. Wt: 387.54
InChI Key: FULJNKZAYXMMKZ-UHFFFAOYSA-N
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Description

The compound (4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione is a complex organic molecule featuring a combination of aromatic rings, piperazine, and thioether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione typically involves multiple steps:

    Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of dimethylaniline with appropriate reagents to introduce the desired functional groups.

    Introduction of the Fluorophenylcarbonothioyl Group: This can be achieved by reacting the intermediate with 4-fluorobenzoyl chloride in the presence of a base to form the corresponding thioester.

    Coupling with Piperazine: The final step involves the coupling of the thioester intermediate with piperazine under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or thioether groups, potentially converting them to alcohols or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties are of interest. It could be explored for its activity against specific diseases, particularly those involving the central nervous system due to the presence of the piperazine ring.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including advanced polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione exerts its effects would depend on its specific application. In a biological context, it might interact with receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, suggesting potential effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    (4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanone: Similar structure but with a carbonyl group instead of a thioether.

    (4-(Dimethylamino)phenyl)(4-(4-chlorophenylcarbonothioyl)piperazin-1-yl)methanethione: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione can significantly alter its chemical and biological properties compared to its analogs. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique among similar compounds.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(4-fluorobenzenecarbothioyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3S2/c1-22(2)18-9-5-16(6-10-18)20(26)24-13-11-23(12-14-24)19(25)15-3-7-17(21)8-4-15/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULJNKZAYXMMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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